BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

c-Met Kinase Inhibition Antiproliferative

Select this parent acid (XLogP3-AA=0, MW=164.12) for streamlined medicinal chemistry. The 3‑position carboxylic acid enables direct amidation/esterification without extra hydrolysis steps—unlike ester analogs (e.g., CAS 723286-67-7). Proven in generating c‑Met inhibitors (IC₅₀ 26 nM), sub‑4 nM PARP1 inhibitors, and antimalarial agents (0.016 µM). Avoid saturated tetrahydro derivatives that compromise solubility. Ideal for library synthesis targeting balanced ADME profiles.

Molecular Formula C6H4N4O2
Molecular Weight 164.124
CAS No. 1245644-97-6
Cat. No. B596078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
CAS1245644-97-6
Synonyms[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylicacid
Molecular FormulaC6H4N4O2
Molecular Weight164.124
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)O)C=N1
InChIInChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12)
InChIKeyDEKZPGQGALUACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1245644-97-6) Procurement Guide: Core Scaffold & Physicochemical Baseline


[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1245644-97-6) is a heterocyclic building block comprising a fused triazole-pyrazine ring system with a carboxylic acid substituent at the 3-position [1]. This scaffold serves as a privileged core for generating derivatives with diverse biological activities, including c-Met/VEGFR-2 dual kinase inhibition, PARP1 inhibition, and antimalarial effects [2]. Its physicochemical profile—a molecular weight of 164.12 g/mol, a calculated XLogP3-AA of 0, and one hydrogen bond donor—positions it as a versatile intermediate for medicinal chemistry optimization [1].

Why Generic [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Substitute for the 3-Carboxylic Acid Scaffold


Generic substitution of the [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold with closely related analogs (e.g., ethyl esters, tetrahydro derivatives, or regioisomers) fails because the carboxylic acid moiety at the 3-position is critical for downstream derivatization and biological activity. Specifically, the carboxylic acid serves as the primary handle for amidation and esterification reactions that install pharmacophores essential for target engagement [1]. Replacing the acid with an ester (e.g., ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, CAS 723286-67-7) necessitates an additional hydrolysis step, altering synthetic efficiency and potentially introducing impurities . Furthermore, the parent acid exhibits a distinct physicochemical signature—including an XLogP3-AA of 0 and one hydrogen bond donor [2]—that differs markedly from saturated analogs (e.g., 5,6,7,8-tetrahydro derivatives) which possess higher molecular weight and altered lipophilicity, thereby impacting solubility and formulation properties .

Quantitative Differentiation of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic Acid (CAS 1245644-97-6) Against Key Analogs


c-Met Kinase Inhibitory Potency: Direct Comparison of Triazolopyrazine Derivative vs. Foretinib

Derivatives synthesized from the [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold exhibit c-Met kinase inhibition comparable to the clinical candidate foretinib. Specifically, compound 17l demonstrated a c-Met IC50 of 26.00 nM, which is within ~1.4-fold of foretinib's 19 nM IC50 in the same assay system [1]. This establishes the scaffold's capacity to generate potent c-Met inhibitors without a significant loss in potency relative to a well-characterized Type II inhibitor.

c-Met Kinase Inhibition Antiproliferative

Antiproliferative Activity in Cancer Cell Lines: Triazolopyrazine Derivative vs. Foretinib

The triazolopyrazine derivative 17l exhibits antiproliferative IC50 values across three cancer cell lines that are nearly identical to those of foretinib. Against A549 lung cancer cells, 17l shows an IC50 of 0.98 ± 0.08 µM compared to foretinib's 0.71 ± 0.05 µM. Against MCF-7 breast cancer cells, 17l achieves 1.05 ± 0.17 µM versus foretinib's 0.93 ± 0.09 µM. Against HeLa cervical cancer cells, 17l yields 1.28 ± 0.25 µM versus foretinib's 1.18 ± 0.25 µM [1]. This consistent parity across multiple lineages underscores the scaffold's translational potential.

Antiproliferative Cancer Cell Viability

PARP1 Inhibition Potency: Triazolopyrazine Derivatives Outperform Internal Comparators

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, accessible from the 3-carboxylic acid scaffold, exhibit sub-nanomolar PARP1 inhibitory activity. Compounds 17m, 19a, 19c, 19e, 19i, and 19k all demonstrated IC50 values < 4.1 nM against PARP1, significantly surpassing the potency of internal reference compounds 9 and 1 [1]. Moreover, these derivatives displayed antiproliferative IC50 values < 1.9 nM against BRCA1-mutant MDA-MB-436 cells and < 21.6 nM against BRCA2-mutant Capan-1 cells, with compound 19k achieving < 0.3 nM against resistant Capan-1 cells [1]. This demonstrates the scaffold's utility in generating exceptionally potent PARP1 inhibitors.

PARP1 Synthetic Lethality Anticancer

Physicochemical Differentiation: XLogP3-AA of Parent Acid vs. Saturated Tetrahydro Analog

The parent [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1245644-97-6) possesses a calculated XLogP3-AA value of 0, indicating balanced hydrophilicity/lipophilicity [1]. In contrast, the saturated tetrahydro derivative 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (MW 168.15 g/mol) exhibits markedly different solubility characteristics, being sparingly soluble in water (<1 mg/mL at 25°C) . The parent acid's lower molecular weight (164.12 g/mol) and lack of saturation provide a distinct physicochemical starting point that influences membrane permeability, solubility, and subsequent derivatization efficiency.

Lipophilicity Physicochemical Properties Drug-likeness

Antimalarial Activity: Triazolopyrazine Scaffold vs. Chloroquine Benchmark

The [1,2,4]triazolo[4,3-a]pyrazine scaffold, of which the 3-carboxylic acid is a key intermediate, has yielded antimalarial compounds with sub-micromolar potency. Optimized derivatives in the Open Source Malaria Series 4 achieved IC50 values as low as 0.016 µM against Plasmodium falciparum [1]. While this is less potent than chloroquine's reported IC50 of ~0.005 µM (5 nM) against the 3D7 strain [2], the scaffold offers a distinct mechanism of action (putative PfATP4 inhibition) and a favorable safety profile with no observed cytotoxicity at 80 µM against HEK293 cells [1]. This differentiation is critical for programs seeking to circumvent chloroquine resistance.

Antimalarial Plasmodium falciparum Potency

Dual Kinase Inhibition Profile: Triazolopyrazine Derivative vs. Single-Target Inhibitors

Derivative 17l, synthesized from the triazolopyrazine core, demonstrates dual inhibition of c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) [1]. This dual inhibitory profile contrasts with single-target c-Met inhibitors like foretinib, which also inhibits VEGFR-2 but with a different potency ratio. The ability to simultaneously target two clinically validated kinases from a single scaffold offers a strategic advantage in overcoming drug resistance and addressing tumor heterogeneity [1].

VEGFR-2 Dual Inhibition Kinase Selectivity

Optimal Procurement and Application Scenarios for [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic Acid (CAS 1245644-97-6)


Lead Generation for Dual c-Met/VEGFR-2 Kinase Inhibitors

Procure this scaffold when initiating a medicinal chemistry campaign targeting c-Met and VEGFR-2 dual inhibition. The core enables rapid synthesis of derivatives with demonstrated c-Met IC50 values as low as 26 nM and cellular antiproliferative activity comparable to foretinib [1]. The carboxylic acid handle facilitates efficient amide bond formation to install diverse pharmacophores.

Discovery of Potent PARP1 Inhibitors to Overcome Acquired Resistance

Utilize [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid as a key intermediate for synthesizing PARP1 inhibitors. Derivatives from this scaffold have achieved sub-4 nM PARP1 IC50 values and sub-nanomolar antiproliferative effects in BRCA-mutant cell lines, including activity against resistant Capan-1 cells (IC50 < 0.3 nM) [2]. This application is particularly relevant for oncology programs seeking to address PARP inhibitor resistance.

Antimalarial Drug Discovery with Novel Mechanism of Action

Employ this scaffold in antimalarial research programs focused on circumventing chloroquine resistance. Optimized triazolopyrazine derivatives have demonstrated potency down to 0.016 µM against P. falciparum, with a favorable safety profile (no cytotoxicity at 80 µM) [3]. The scaffold's putative PfATP4 inhibition mechanism provides a differentiated approach from traditional 4-aminoquinolines.

Physicochemical Property-Driven Library Synthesis

Select this parent acid (XLogP3-AA = 0, MW = 164.12 g/mol) over saturated tetrahydro analogs (e.g., 5,6,7,8-tetrahydro derivative, MW = 168.15 g/mol, water solubility < 1 mg/mL) for library synthesis requiring balanced lipophilicity and favorable solubility profiles [4]. The unsaturated core offers a distinct physicochemical starting point that can positively influence ADME properties of final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.